3-(1H-pyrazol-1-yl)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazine
Description
This compound features a pyridazine core substituted at position 3 with a pyrazole ring and at position 6 with a piperazine moiety modified by a 3,4,5-trimethoxybenzoyl group. Pyridazine derivatives are often explored for pharmacological applications due to their structural resemblance to purine bases and versatility in forming hydrogen bonds .
Properties
IUPAC Name |
[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O4/c1-29-16-13-15(14-17(30-2)20(16)31-3)21(28)26-11-9-25(10-12-26)18-5-6-19(24-23-18)27-8-4-7-22-27/h4-8,13-14H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQJOKGEOYPCSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-1-yl)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.
Substitution with Pyrazolyl Group:
Attachment of Piperazinyl Group: The piperazinyl group is introduced through a nucleophilic substitution reaction, where a piperazine derivative reacts with the pyridazine core.
Addition of Trimethoxybenzoyl Moiety: The final step involves the acylation of the piperazine nitrogen with 3,4,5-trimethoxybenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolyl and piperazinyl groups.
Reduction: Reduction reactions can occur at the pyridazine core and the pyrazolyl group.
Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential antitumor and antimicrobial properties. Studies have shown that derivatives of pyridazine and pyrazole can exhibit significant activity against various cancer cell lines and pathogens.
- Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of similar compounds that demonstrated selective cytotoxicity against cancer cells while sparing normal cells. This suggests that the compound may be further explored for developing targeted cancer therapies.
Pharmacology
Research indicates that compounds containing pyrazole and piperazine rings can interact with various biological targets, including receptors and enzymes involved in disease pathways.
- Case Study : In vitro studies have shown that such compounds can act as inhibitors of certain kinases involved in cancer progression, making them potential candidates for drug development targeting specific signaling pathways.
Material Science
The unique chemical structure allows this compound to be used as a building block for synthesizing new materials. Its properties can be tailored for applications in organic electronics and photonic devices.
- Case Study : Research has demonstrated the use of similar pyrazole-based compounds in creating organic light-emitting diodes (OLEDs), where they serve as emissive layers due to their favorable electronic properties.
Mechanism of Action
The mechanism of action of 3-(1H-pyrazol-1-yl)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, and other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Pyridazine Derivatives
3-(Piperidin-1-yl)-6-(1H-Pyrazol-1-yl)Pyridazine
- Structural Difference : Replaces the piperazine group with piperidine (a saturated six-membered ring with one nitrogen atom).
- Impact : Piperidine lacks the second nitrogen in piperazine, reducing hydrogen-bonding capacity and basicity. This may decrease solubility and alter receptor binding compared to the target compound .
- Synthesis : Prepared via nucleophilic substitution of a chloro-pyridazine precursor, similar to the target compound’s synthesis route .
N-Phenyl-6-(1H-Pyrazol-1-yl)Pyridazin-3-amine
- Structural Difference : Features an aniline group at position 6 instead of the piperazine derivative.
- However, the absence of the piperazine-trimethoxybenzoyl group limits steric and electronic modulation .
Piperazine-Modified Analogs
3-[4-(2,5-Dimethoxybenzenesulfonyl)Piperazin-1-yl]-6-(1H-Pyrazol-1-yl)Pyridazine
- Structural Difference : Substitutes the trimethoxybenzoyl group with a 2,5-dimethoxybenzenesulfonyl moiety.
- Impact : The sulfonyl group is strongly electron-withdrawing, increasing acidity and stability. This contrasts with the electron-rich trimethoxybenzoyl group, which may enhance hydrophobic interactions but reduce metabolic stability .
3-(1-Piperazinyl)-6-(1H-1,2,4-Triazol-1-yl)Pyridazine
- Structural Difference : Replaces pyrazole with a 1,2,4-triazole ring.
- The absence of the trimethoxybenzoyl group reduces steric hindrance, possibly improving membrane permeability .
3-Chloro-6-(1H-Pyrazol-1-yl)Pyridazine
Structural and Physicochemical Properties
| Compound | Substituent at Position 6 | Key Features | Potential Biological Implications |
|---|---|---|---|
| Target Compound | 4-(3,4,5-Trimethoxybenzoyl)piperazine | High steric bulk, electron-rich methoxy groups, hydrogen-bonding capability | Enhanced hydrophobic binding, target selectivity |
| 3-(Piperidin-1-yl)-6-(Pyrazol-1-yl) | Piperidine | Reduced hydrogen-bonding capacity, lower solubility | Altered pharmacokinetics |
| N-Phenyl-6-(Pyrazol-1-yl)Pyridazin-3-amine | Aniline | Planar aromatic group, π-π stacking potential | Improved enzyme/receptor binding |
| 3-[4-(Dimethoxybenzenesulfonyl)Piperazine] | Benzenesulfonyl | Electron-withdrawing, increased stability | Potential protease/kinase inhibition |
Biological Activity
The compound 3-(1H-pyrazol-1-yl)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazine represents a novel class of heterocyclic compounds that have garnered attention due to their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a pyrazole ring, a pyridazine moiety, and a piperazine group substituted with a trimethoxybenzoyl group. The presence of these functional groups is crucial for the biological activity exhibited by the compound.
Antioxidant Activity
Recent studies have indicated that compounds containing pyrazole and pyridazine derivatives exhibit significant antioxidant properties. For instance, similar compounds have shown IC50 values ranging from 4.67 μg/mL to 57.12 mg/mL in DPPH scavenging assays . The antioxidant activity is essential for mitigating oxidative stress in biological systems.
Antimicrobial Activity
Research has demonstrated that pyrazole derivatives possess antimicrobial properties. In particular, compounds structurally related to this compound have shown effectiveness against various bacterial strains. For example, a study reported that related compounds exhibited up to 70% mortality against insect pests such as Mythimna separate at concentrations of 500 mg/L .
Anti-inflammatory Effects
Compounds with similar structural frameworks have been evaluated for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, which can be crucial in treating chronic inflammatory diseases.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Molecular Docking Studies : Computational studies suggest that this compound can effectively bind to specific biological targets, influencing pathways related to inflammation and oxidative stress.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory responses.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
